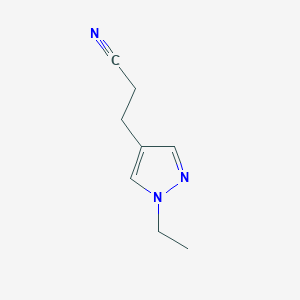
3-(1-Ethyl-1h-pyrazol-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a propanenitrile chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylhydrazine with 3-chloropropanenitrile under basic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethyl group or nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-(1-ethylpyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C8H11N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-4H2,1H3 |
Clave InChI |
INBUVSOTSJJVCW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


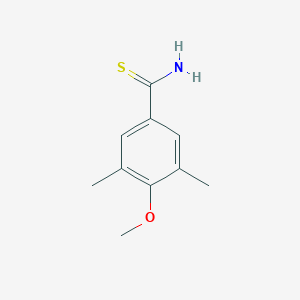



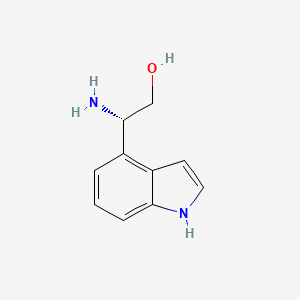
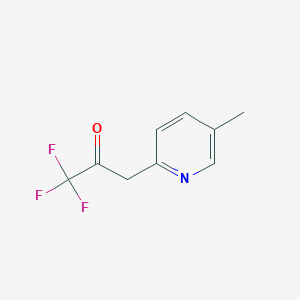

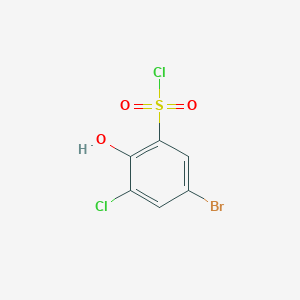
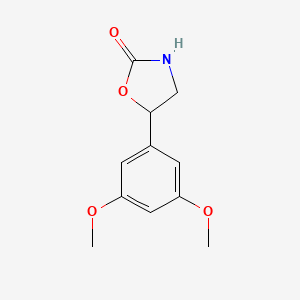
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
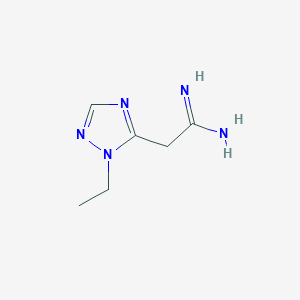
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
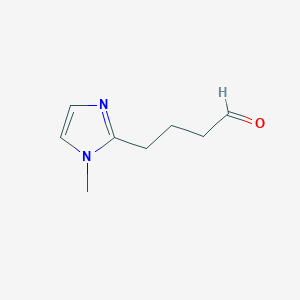
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
